ML349

Palmitoylation Depalmitoylation Isoform Selectivity

Achieve unambiguous APT2 inhibition without APT1 cross-reactivity. ML349 (CAS 890819-86-0) is a substrate-competitive, reversible APT2/LYPLA2 inhibitor (Ki = 120 nM) with >83-fold selectivity over APT1. Ideal as an orthogonal probe paired with APT1-selective ML348. • ≥98% HPLC purity; white to beige powder; M.W. 454.56; C23H22N2O4S2 • Co-crystallized with human APT2 at 1.64 Å (PDB: 5SYN), confirming direct target engagement • Validated in vivo: >90% APT2 inhibition in peripheral tissues at 50 mg/kg i.p. Supplied with full analytical documentation. Global shipping from in-stock inventory.

Molecular Formula C23H22N2O4S2
Molecular Weight 454.6 g/mol
Cat. No. B609148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML349
SynonymsML349;  ML-349;  ML 349.
Molecular FormulaC23H22N2O4S2
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)C5=CC=CC=C5S(=O)(=O)C4
InChIInChI=1S/C23H22N2O4S2/c1-29-18-8-6-17(7-9-18)24-10-12-25(13-11-24)23(26)20-14-16-15-31(27,28)21-5-3-2-4-19(21)22(16)30-20/h2-9,14H,10-13,15H2,1H3
InChIKeyYVIJPELUPZUEJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML349 Procurement Guide: Selective Acyl Protein Thioesterase 2 (APT2/LYPLA2) Inhibitor for Depalmitoylation Research


ML349 is a synthetic organic small molecule that functions as a substrate-competitive, reversible inhibitor of acyl protein thioesterase 2 (APT2), also known as lysophospholipase 2 (LYPLA2) [1]. Its molecular weight is 454.56 g/mol, and it demonstrates a high purity of ≥98% (HPLC) with favorable Lipinski compliance (zero violations) . The compound has been co-crystallized with human APT2 at 1.64 Å resolution (PDB ID: 5SYN), confirming its direct engagement with the enzyme active site and providing a structural basis for its isoform selectivity [2].

Selective APT2 inhibition for depalmitoylation pathway studies
Reversible mechanism enables washout and temporal control assays
Co-crystal structure available (PDB: 5SYN) supports structure-guided design

ML349 Scientific Selection Rationale: Why APT2 Selectivity Cannot Be Assumed Across In-Class Inhibitors


Generic substitution within the acyl protein thioesterase (APT) inhibitor class is not scientifically valid due to profound differences in isoform selectivity, mechanism of action, and in vivo target engagement profiles. ML348, the closest structural analog, is highly selective for APT1 over APT2, while ML349 exhibits the inverse selectivity profile, making them orthogonal chemical probes [1]. Furthermore, pan-APT inhibitors such as palmostatin B lack this isoform discrimination, confounding interpretation of biological outcomes. The reversible nature of ML349 [2] also distinguishes it from irreversible inhibitors, enabling washout experiments and finer temporal control in cellular assays. Selecting the appropriate probe demands direct comparison of quantitative selectivity and target engagement data, as detailed below.

Inhibitor
Primary Target
Selectivity Context
ML349
APT2
High APT2 selectivity, minimal APT1 inhibition
ML348
APT1
Orthogonal selectivity profile; direct substitution may confound APT2-specific conclusion
Palmostatin B
Pan-APT
Lacks isoform discrimination; pan-inhibition may alter biological interpretation

ML349 Quantitative Differentiation: Comparator-Based Evidence for Scientific Procurement Decisions


ML349 Isoform Selectivity for APT2 vs. APT1: Direct Head-to-Head Comparison with ML348

ML349 demonstrates strict isoform selectivity for APT2 over APT1, a property not shared by pan-APT inhibitors. In direct comparison, ML349 inhibits APT2 with a Ki of 120 nM, while its activity against APT1 is negligible (Ki >10,000 nM), representing a >83-fold selectivity window. This is in stark contrast to ML348, which exhibits inverse selectivity, potently inhibiting APT1 (IC50 = 210 nM) with minimal activity against APT2 (IC50 >10,000 nM) [1]. This orthogonal selectivity is underpinned by distinct binding modes revealed by co-crystal structures (PDB: 5SYN for ML349; 5SYM for ML348) [2].

APT2 vs APT1 Selectivity
Head-to-head
Ki (APT2) 120 nM vs >10,000 nM (APT1)
Supports APT2-specific pathway interpretation
ML348 inverse selectivity (>47-fold APT1)
Palmitoylation Depalmitoylation Isoform Selectivity

ML349 Broad Serine Hydrolase Selectivity Profiling: Proteome-Wide Target Engagement Quantified by ABPP-SILAC

Beyond isoform selectivity, ML349 exhibits minimal off-target activity across the broader serine hydrolase enzyme family. Competitive activity-based protein profiling (ABPP) using a fluorophosphonate probe revealed that ML349 (5 μM) does not significantly inhibit >20 other serine hydrolases tested, with all off-target IC50 values exceeding 10,000 nM . In-depth quantitative proteomics using LC-MS/MS ABPP-SILAC in murine T-cell lysates confirmed that LYPLA2 (APT2) is the primary target engaged by ML349, with negligible enrichment of other serine hydrolases [1]. This level of proteome-wide selectivity is superior to many tool compounds and provides confidence in target-specific biological interpretation.

Proteome-wide SH Profiling
Method context
Primary target LYPLA2; off-target IC50 >10,000 nM across >20 serine hydrolases
Supports target-specific biological readout
ABPP-SILAC in murine T-cell lysates
Chemical Proteomics Selectivity Profiling ABPP

ML349 Reversible Inhibition: Kinetic Differentiation from Irreversible APT Inhibitors

ML349 is a reversible inhibitor of APT2, a kinetic property that distinguishes it from irreversible APT inhibitors and enables more nuanced experimental designs. Gel filtration studies demonstrate that APT2 enzymatic activity is fully restored following removal of ML349 by size-exclusion chromatography, confirming reversibility. In contrast, treatment with the irreversible inhibitor AA26-9 results in permanent loss of activity even after compound removal [1]. This reversible mechanism allows for washout experiments to assess recovery kinetics and provides tighter temporal control in cellular assays, an advantage not offered by covalent or irreversible APT inhibitors.

Reversibility Profile
Head-to-head
Full APT2 activity recovery after gel filtration
Enables washout and temporal control experiments
Irreversible AA26-9: no recovery
Reversible Inhibition Enzyme Kinetics Washout Experiments

ML349 In Vivo Target Engagement: Tissue-Specific APT2 Inhibition Quantified in Mice

ML349 achieves robust and quantifiable target engagement in vivo, a critical differentiator for studies requiring systemic APT2 inhibition. Following a single intraperitoneal dose of 50 mg/kg in mice, ML349 suppressed APT2 activity by >90% in lung, heart, and kidney tissues at 4 hours post-administration. Brain tissue showed partial inhibition of approximately 50%, indicating limited blood-brain barrier penetration . This in vivo activity profile is superior to many research-grade tool compounds and provides a validated dosing regimen for preclinical studies. Importantly, this level of in vivo target engagement is documented in peer-reviewed literature, providing a reliable benchmark for experimental replication.

In Vivo Target Engagement
Data to verify
>90% APT2 inhibition in lung, heart, kidney (50 mg/kg i.p., 4 h)
Reported in vivo target engagement context
Requires independent validation; brain ~50% inhibition
In Vivo Pharmacology Target Engagement Pharmacodynamics

ML349 Structural Basis for Isoform Selectivity: Co-Crystal Structure Reveals Unique Binding Mode

The co-crystal structure of human APT2 in complex with ML349 (PDB ID: 5SYN, resolution 1.64 Å) provides atomic-level insight into the mechanism of isoform selectivity [1]. The structure reveals that the sulfonyl group of ML349 forms hydrogen bonds with active site resident waters to indirectly engage the catalytic triad and oxyanion hole. This binding mode is distinct from that of ML348 in APT1, where the inhibitor adopts a different conformation and engages alternative residues surrounding the active site that serve as gatekeepers for isoform accessibility [2]. The availability of this high-resolution structural data enables structure-guided optimization and provides a clear molecular rationale for the compound's selectivity, a feature not available for many commercial tool compounds.

Co-Crystal Structure
Structural context
PDB: 5SYN, 1.64 Å resolution
Supports structure-guided selectivity interpretation
Water-mediated sulfonyl-catalytic triad engagement
Structural Biology X-ray Crystallography Binding Mode

ML349 Cellular Activity: Quantitative Restoration of Protein Palmitoylation and Membrane Localization

ML349 demonstrates robust cellular activity at defined concentrations, enabling quantitative assessment of APT2 function in relevant biological contexts. Treatment of MDCK cells overexpressing the epithelial-to-mesenchymal transcription factor Snail with ML349 (5 μM) restored palmitoylation and membrane localization of the multidomain scaffolding protein Scribble (Scrib) [1]. This functional rescue is a direct consequence of APT2 inhibition, as Scribble is a validated APT2 substrate. The effective concentration (5 μM) is well-tolerated in cell culture and aligns with concentrations used in selectivity profiling, providing a consistent experimental parameter across in vitro assays. In a distinct biological context, ML349 treatment was shown to increase MC1R signaling and repress UVB-induced melanomagenesis in vitro and in vivo, further validating its utility across multiple disease-relevant models [2].

Cellular Palmitoylation Rescue
Cross-study comparable
Scribble membrane localization restored at 5 µM
Supports APT2 substrate validation in cell models
Reported in Snail-overexpressing MDCK cells
Palmitoylation Cell Biology Functional Assay

ML349 Validated Research Applications: Where Quantitative Selectivity Drives Experimental Success


Isoform-Specific Dissection of APT1 vs. APT2 Function in Palmitoylation Cycles

Researchers investigating the distinct roles of APT1 and APT2 in dynamic protein S-palmitoylation require orthogonal chemical probes to unambiguously assign function. ML349, with its >83-fold selectivity for APT2 over APT1, enables APT2-specific inhibition without confounding APT1 cross-reactivity. Parallel experiments using the APT1-selective inhibitor ML348 allow for reciprocal validation. This orthogonal probe strategy is essential for mapping isoform-specific substrates and understanding the non-redundant functions of these depalmitoylating enzymes in cellular signaling [1].

In Vivo Target Engagement Studies in Murine Models of Disease

For studies requiring systemic APT2 inhibition in preclinical mouse models, ML349 provides a validated in vivo dosing regimen. A single 50 mg/kg intraperitoneal dose achieves >90% APT2 inhibition in peripheral tissues (lung, heart, kidney) within 4 hours, with partial brain penetration (~50%). This documented pharmacodynamic profile enables researchers to design animal studies with confidence, minimizing pilot experiments and compound consumption. Applications include murine models of melanoma, inflammation, and viral immunity where APT2-mediated depalmitoylation plays a critical regulatory role [1].

Structural Biology and Structure-Guided Drug Discovery for APT2

The availability of a high-resolution (1.64 Å) co-crystal structure of human APT2 bound to ML349 (PDB ID: 5SYN) makes this compound an ideal starting point for structure-guided medicinal chemistry campaigns. The structure reveals the precise binding mode, including water-mediated hydrogen bonds between the sulfonyl group and the catalytic triad. This structural information enables rational design of analogs with improved potency, selectivity, or pharmacokinetic properties. Additionally, the structure can be used for computational docking studies to identify novel APT2 inhibitors or to understand resistance mechanisms [2].

Chemical Proteomics and Off-Target Profiling Method Development

ML349's well-characterized selectivity profile across the serine hydrolase family makes it an excellent reference compound for developing and validating chemical proteomics workflows. Its reversible binding mechanism presents specific challenges for competitive ABPP that have been addressed in published studies, providing a benchmark for optimizing assay conditions. Researchers developing novel reversible inhibitors or improving ABPP methods can use ML349 as a control compound to assess assay sensitivity, dynamic range, and reproducibility [3].

Application
Selection Property
Validation Focus
APT1/APT2 isoform functional dissection
Orthogonal APT2 selectivity
APT2 substrate identification without APT1 cross-reactivity
In vivo target engagement studies
Tissue-specific target engagement profile
Peripheral vs. CNS inhibition benchmarking
Structure-guided drug discovery for APT2
High-resolution co-crystal structure (PDB: 5SYN)
Structure-based analog design and docking studies
Chemical proteomics method development
Well-characterized reversible binding mechanism
ABPP assay optimization and dynamic range assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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